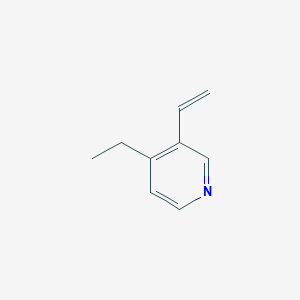
4-Ethyl-3-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. Vinylpyridines are known for their high reactivity and ease of polymerization, making them valuable in various industrial and research applications . The compound features a pyridine ring substituted with an ethyl group at the 4-position and a vinyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethyl-3-vinylpyridine can be synthesized through various methods. One common approach involves the Claisen condensation reaction, where ethyl 4-picolinate is mixed with sodium ethoxide and heated to 90-110°C. Ethyl acetate is then added dropwise to obtain ethyl 3-oxo-3-(4-pyridyl) propionate. This intermediate is further processed through reduction reactions to yield 4-ethylpyridine .
Industrial Production Methods
Industrial production of this compound often involves polymerization techniques. For instance, radical polymerization of vinylpyridine using an initiator like azobisisobutyronitrile can be employed. The polymerization process can be tailored to produce high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodate and iodate.
Reduction: Reduction reactions can be performed using hydrazine hydrate and potassium hydroxide.
Substitution: The vinyl group allows for substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Periodate, iodate, and bromates are commonly used for oxidation reactions.
Reducing Agents: Hydrazine hydrate and potassium hydroxide are used for reduction reactions.
Catalysts: Transition metal catalysts can facilitate various substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted vinylpyridines .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-vinylpyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-ethyl-3-vinylpyridine involves its interaction with various molecular targets. The vinyl group allows for polymerization, leading to the formation of polymeric structures with unique properties. The pyridine ring can engage in coordination with metal ions, facilitating catalytic processes . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-3-vinylpyridine
- 4-Ethyl-2-vinylpyridine
- 3-Ethyl-4-vinylpyridine
Uniqueness
4-Ethyl-3-vinylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and polymerization characteristics. Compared to other vinylpyridines, it offers a balance of stability and reactivity, making it suitable for a broader range of applications .
Eigenschaften
Molekularformel |
C9H11N |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
3-ethenyl-4-ethylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
UNBQTTRJOGXRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


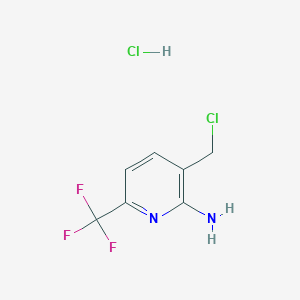
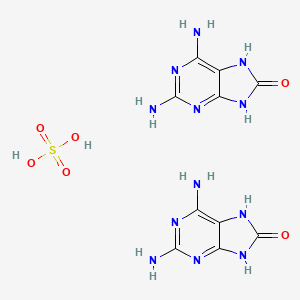
![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)


![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)
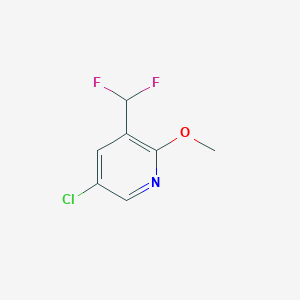
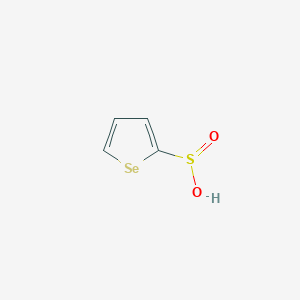
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B13114416.png)
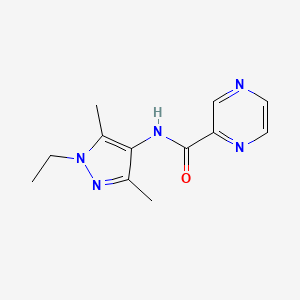
![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)
